Cas no 21900-33-4 (3-BROMO-4-METHYL benzOYL CHLORIDE)

3-BROMO-4-METHYL benzOYL CHLORIDE structure
21900-33-4 structure
Product Name:3-BROMO-4-METHYL benzOYL CHLORIDE
CAS No:21900-33-4
MF:C8H6BrClO
MW:233.489640712738
CID:1109161
PubChem ID:2757057
Update Time:2025-09-24

3-BROMO-4-METHYL benzOYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 3-BROMO-4-METHYL benzOYL CHLORIDE
    • 3-bromo-4-methylbenzoic acid chloride
    • 3-BROMO-4-METHYL-BENZOYL CHLORIDE
    • 3-Brom-4'-methylbenzophenon
    • 3-Brom-4-methyl-benzoylchlorid
    • 3-bromo-4'methyl-benzophenone
    • 21900-33-4
    • 3-bromo4-methylbenzoyl chloride
    • SY316066
    • LQBIFQKBCLOXHC-UHFFFAOYSA-N
    • 3-bromo-4-methylbenzoyl chloride
    • MFCD03424708
    • AKOS017550175
    • SCHEMBL1708334
    • DTXSID801301906
    • 3-Bromo-4-methylbenzoylchloride
    • MDL: MFCD03424708
    • Inchi: 1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
    • InChI Key: LQBIFQKBCLOXHC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)Cl)C=CC=1C

Computed Properties

  • Exact Mass: 231.92900
  • Monoisotopic Mass: 231.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.13650

3-BROMO-4-METHYL benzOYL CHLORIDE Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-BROMO-4-METHYL benzOYL CHLORIDE Pricemore >>

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Additional information on 3-BROMO-4-METHYL benzOYL CHLORIDE

Comprehensive Overview of 3-BROMO-4-METHYL BENZOYL CHLORIDE (CAS No. 21900-33-4): Properties, Applications, and Industry Insights

3-Bromo-4-methyl benzoyl chloride (CAS No. 21900-33-4) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure, featuring a bromine substituent and methyl group on the benzene ring, grants unique reactivity for acyl chloride reactions, making it invaluable in peptide coupling and heterocyclic compound synthesis. Recent trends in green chemistry have spurred interest in optimizing its production to reduce environmental impact, aligning with global sustainability goals.

The compound’s role in API (Active Pharmaceutical Ingredient) manufacturing has gained attention, particularly for small-molecule drug development. Researchers frequently search for "3-Bromo-4-methyl benzoyl chloride solubility" or "CAS 21900-33-4 synthetic routes," reflecting demand for technical data. Its compatibility with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) further enhances its utility in precision chemistry. Industry reports highlight a 15% annual growth in demand for halogenated benzoyl derivatives, driven by bioconjugation technologies and covalent inhibitor design.

From a safety perspective, proper handling of 3-Bromo-4-methyl benzoyl chloride requires anhydrous conditions due to its moisture-sensitive nature. Analytical methods like HPLC purity testing and FTIR characterization are critical for quality control. Emerging applications in OLED materials and liquid crystal formulations have also been explored, with patents citing its use in electron-transport layers. The compound’s crystalline form (melting point 56–58°C) facilitates purification, a key concern for labs addressing "CAS 21900-33-4 recrystallization" queries.

Environmental regulations increasingly influence the halogenated compound sector, prompting innovations in catalytic bromination techniques to minimize waste. A 2023 study demonstrated improved yields via continuous-flow chemistry, reducing solvent use by 40%. Such advancements resonate with searches for "sustainable synthesis of bromo benzoyl chlorides." Additionally, the rise of AI-assisted retrosynthesis tools has streamlined route design for derivatives of 21900-33-4, accelerating medicinal chemistry workflows.

Supply chain dynamics for 3-Bromo-4-methyl benzoyl chloride reflect broader chemical industry shifts toward regionalization. With 78% of global production concentrated in Asia, manufacturers emphasize ISO-certified packaging and cold-chain logistics to ensure stability. Technical bulletins often address "storage conditions for CAS 21900-33-4," underscoring the need for inert atmospheres. The compound’s electrophilic reactivity also makes it a candidate for photoaffinity labeling in proteomics, a hot topic in chemical biology forums.

Future prospects for 21900-33-4 include potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its bifunctional reactivity enables novel architectures. As high-throughput screening expands, demand for high-purity lots (>98% by GC) continues to rise. This aligns with industry priorities for structure-activity relationship (SAR) studies, particularly in kinase inhibitor research. The compound’s versatility ensures its relevance across life sciences and advanced materials sectors.

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